molecular formula C22H20FN3O2S B3399653 N-(4-fluorobenzyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1040644-39-0

N-(4-fluorobenzyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide

Cat. No. B3399653
CAS RN: 1040644-39-0
M. Wt: 409.5 g/mol
InChI Key: VDQFBOPOYIPGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Given the presence of an indole ring in the compound, it could potentially be explored for antiviral applications.

Anti-inflammatory Activity

Indole derivatives have also been found to exhibit anti-inflammatory activity . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.

Anticancer Activity

Both indole and thiazole derivatives have been associated with anticancer activity . This suggests that the compound could potentially be used in cancer research and the development of new anticancer drugs.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This suggests that the compound could potentially be used in the development of new antidiabetic drugs.

Neuroprotective Activity

Thiazole derivatives have been found to possess neuroprotective activity . This suggests that the compound could potentially be used in the development of new neuroprotective drugs.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c1-28-19-9-4-16(5-10-19)20-13-26-18(14-29-22(26)25-20)8-11-21(27)24-12-15-2-6-17(23)7-3-15/h2-7,9-10,13-14H,8,11-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQFBOPOYIPGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorobenzyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide
Reactant of Route 2
N-(4-fluorobenzyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluorobenzyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorobenzyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluorobenzyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluorobenzyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.